2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid
Overview
Description
2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid, also known as CMH, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMH is a derivative of the amino acid leucine and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is involved in the regulation of protein synthesis, cell growth, and metabolism. This compound has been shown to activate mTOR signaling in a variety of cell types, leading to increased protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its role in protein synthesis, this compound has been shown to increase glucose uptake in skeletal muscle cells and improve insulin sensitivity in obese mice. This compound has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in neurons.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid in lab experiments is its ability to stimulate protein synthesis in a variety of cell types. This makes this compound a valuable tool for studying the mechanisms of protein synthesis and the role of leucine in this process. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the effects of this compound on different cell types and in different experimental conditions may vary, making it difficult to draw definitive conclusions from experiments.
Future Directions
There are many potential future directions for research on 2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid. One area of interest is the role of this compound in the regulation of metabolism and energy balance. This compound has been shown to increase glucose uptake and improve insulin sensitivity, suggesting that it may have potential as a treatment for metabolic disorders such as diabetes. Another area of interest is the neuroprotective effects of this compound. Further research is needed to understand the mechanisms underlying these effects and to determine whether this compound could be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a variety of biochemical and physiological effects, including its ability to stimulate protein synthesis and improve insulin sensitivity. While there are limitations to using this compound in lab experiments, it remains a valuable tool for studying the mechanisms of protein synthesis and the role of leucine in this process. Future research on this compound may lead to new treatments for metabolic and neurological disorders.
Scientific Research Applications
2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid has been studied extensively for its potential use in scientific research. One of the primary applications of this compound is in the study of protein synthesis. This compound has been shown to stimulate protein synthesis in a variety of cell types, including skeletal muscle cells and neurons. This makes this compound a valuable tool for studying the mechanisms of protein synthesis and the role of leucine in this process.
properties
IUPAC Name |
2-[4-(cyclohexylamino)-4-oxobutan-2-yl]-5-methylhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3/c1-12(2)9-10-15(17(20)21)13(3)11-16(19)18-14-7-5-4-6-8-14/h12-15H,4-11H2,1-3H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHDTATYKOMPBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)CC(=O)NC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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